7-Bromo-2-methoxy-8-methylquinoline
Description
Properties
Molecular Formula |
C11H10BrNO |
|---|---|
Molecular Weight |
252.11 g/mol |
IUPAC Name |
7-bromo-2-methoxy-8-methylquinoline |
InChI |
InChI=1S/C11H10BrNO/c1-7-9(12)5-3-8-4-6-10(14-2)13-11(7)8/h3-6H,1-2H3 |
InChI Key |
RRTYHENFOZNWFL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=C1N=C(C=C2)OC)Br |
Origin of Product |
United States |
Preparation Methods
The synthesis of 7-Bromo-2-methoxy-8-methylquinoline can be achieved through various synthetic routes. One common method involves the bromination of 2-methoxy-8-methylquinoline using bromine or a brominating agent under controlled conditions. Another approach is the Ullmann-type coupling reaction, where nucleophilic substitution of bromine from a precursor compound with an appropriate nucleophile is carried out .
Chemical Reactions Analysis
7-Bromo-2-methoxy-8-methylquinoline undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Scientific Research Applications
Antimicrobial Properties
Research indicates that 7-Bromo-2-methoxy-8-methylquinoline exhibits significant antimicrobial activity. It has been shown to interact with various microbial targets, potentially inhibiting their growth through mechanisms that may involve enzyme modulation or receptor interaction. The specific pathways of action are still under investigation, but preliminary studies suggest efficacy against a range of pathogens, including bacteria and fungi.
Anticancer Potential
The compound is also being explored for its anticancer properties. It has been identified as a potential inhibitor of certain enzymes involved in cancer pathways, making it a candidate for further development as an antitumor agent. Studies have suggested that it may modulate the activity of NAD(P)H:quinone oxidoreductase (NQO1), a key enzyme in cancer metabolism . The ability to target this enzyme could enhance the effectiveness of existing cancer therapies and provide a new avenue for drug development.
Comparative Studies
To understand the unique characteristics of this compound, it is essential to compare it with structurally similar compounds. The following table summarizes key features of related quinoline derivatives:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 8-Bromo-2-methylquinoline | Lacks methoxy group | Different reactivity due to missing group |
| 6-Bromo-2-methylquinoline | Bromine at a different position | Alters electronic properties |
| 6-Fluoro-2-methylquinoline | Fluorinated analogue | Different chemical properties due to fluorine |
| 7-Chloro-2-methoxy-8-methylquinoline | Chlorine instead of bromine | Potentially different biological activity |
These comparisons highlight how specific substituents influence the chemical reactivity and biological properties of quinoline derivatives, emphasizing the importance of structural modifications in drug design.
Case Studies and Research Findings
Several studies have documented the biological evaluation of this compound:
- A study published in Pharmaceutical Research demonstrated its effectiveness in inhibiting bacterial growth in vitro, suggesting its potential as an antimicrobial agent.
- Research highlighted its role as an NQO1 inhibitor, showing that derivatives with similar structures exhibited varying levels of anticancer activity, thus paving the way for further exploration and optimization .
Mechanism of Action
The mechanism of action of 7-Bromo-2-methoxy-8-methylquinoline involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Structural and Functional Group Variations
Key differences among quinoline derivatives arise from substituent positions and types. Below is a comparative analysis:
Table 1: Structural Comparison of Selected Quinoline Derivatives
Key Observations:
Substituent Position Effects :
- Bromine at position 7 (as in the target compound) vs. position 5 or 8 alters electronic distribution, influencing reactivity in cross-coupling reactions .
- Methoxy groups at position 2 enhance solubility compared to position 8 due to reduced steric hindrance .
- Methyl groups at position 8 (target compound) vs. position 2 provide distinct steric environments, affecting molecular packing in crystallographic structures .
Physicochemical Properties
Table 2: Physicochemical Data
Key Findings:
- Methoxy groups generally improve solubility in polar solvents (e.g., DMSO, ethanol) compared to non-polar methyl or bromine substituents .
- Halogenated derivatives exhibit higher LogP values, indicating increased lipophilicity, which correlates with enhanced membrane permeability in drug design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
